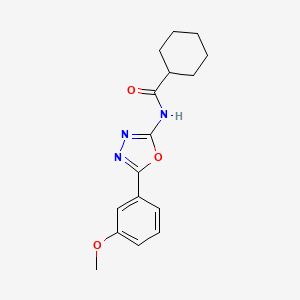![molecular formula C15H9ClF4N4O B2741296 5-chloro-2-fluoro-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide CAS No. 2034327-28-9](/img/structure/B2741296.png)
5-chloro-2-fluoro-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-fluoro-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C15H9ClF4N4O and its molecular weight is 372.71. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-2-fluoro-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-2-fluoro-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antifungal Activity
Triazole derivatives exhibit potent antifungal properties. The commercially available antifungal drugs fluconazole and voriconazole both contain triazole moieties. These compounds effectively inhibit fungal growth by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes. Researchers continue to explore novel triazole derivatives for improved antifungal therapies .
Anticancer Potential
Triazoles have gained attention in cancer research due to their diverse biological activities. Some triazole-containing compounds demonstrate promising anticancer effects. By targeting specific enzymes or receptors, these molecules can interfere with cancer cell proliferation, angiogenesis, and metastasis. Further investigations are ongoing to optimize their efficacy and safety .
Antioxidant Properties
Cancer prevention agents play a crucial role in reducing oxidative damage caused by free radicals. Triazole derivatives have been studied for their antioxidant potential. By scavenging free radicals, they protect cells from oxidative stress and contribute to overall health .
Antiviral Applications
Triazole-based compounds have shown activity against certain viruses. Researchers explore their potential as antiviral agents, particularly in the context of emerging viral infections. While more studies are needed, the triazole scaffold offers a promising avenue for drug development in this field .
Anti-Inflammatory and Analgesic Effects
Triazole derivatives may possess anti-inflammatory and analgesic properties. These compounds could modulate inflammatory pathways and provide pain relief. However, further investigations are necessary to fully understand their mechanisms of action and therapeutic potential .
Other Applications
Beyond the mentioned fields, triazole-containing compounds have been investigated for their roles in antiepileptic, antihypertensive, antidepressant, antidiabetic, and antianxiety therapies. Notable examples include trazodone (antidepressant), trapidil (antihypertensive), and rufinamide (antiepileptic) .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as triazolopyrazine derivatives, have been found to exhibit a wide range of biological activities . They are known to interact with various enzymes and receptors, which suggests that this compound might also interact with multiple targets.
Mode of Action
It’s worth noting that similar compounds have been found to exhibit their biological activities through specific interactions with different target receptors . These interactions often result in changes in the function of the target, leading to the observed biological effects.
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to a wide range of biological activities . These activities include anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Pharmacokinetics
Similar compounds have been found to exhibit good bioavailability . The unique physicochemical properties of the fluorine atom and the pyridine moiety in the compound might contribute to its pharmacokinetic properties .
Result of Action
Similar compounds have been found to exhibit a wide range of biological activities . These activities often result from the compound’s interaction with its targets and its effects on various biochemical pathways .
Eigenschaften
IUPAC Name |
5-chloro-2-fluoro-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF4N4O/c16-9-1-2-11(17)10(6-9)14(25)21-7-13-23-22-12-5-8(15(18,19)20)3-4-24(12)13/h1-6H,7H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQBVHOAAWPTLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NCC2=NN=C3N2C=CC(=C3)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF4N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-fluoro-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B2741214.png)
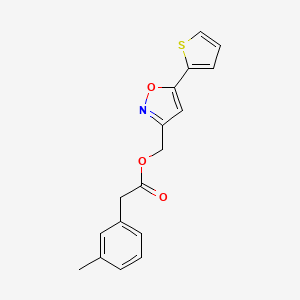
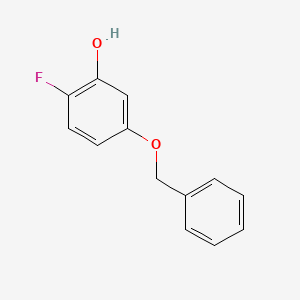
![4,7-dimethyl-6H-purino[7,8-a]imidazole-1,3-dione](/img/structure/B2741218.png)
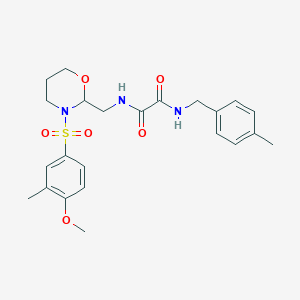
![(2Z)-2-[(2-chloro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2741225.png)
![6-Acetyl-2-(4-(phenylthio)butanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2741226.png)
![9-(4-chlorophenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
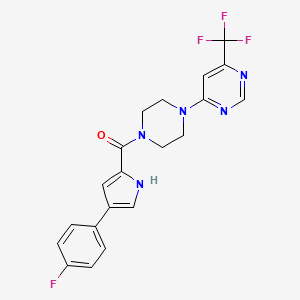

![N-(1-cyano-1,2-dimethylpropyl)-2-[(3-methylphenyl)amino]acetamide](/img/structure/B2741231.png)
